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molecular formula C8H13ClO B8466452 1-(2-Chloro-cyclohex-1-enyl)-ethanol

1-(2-Chloro-cyclohex-1-enyl)-ethanol

Cat. No. B8466452
M. Wt: 160.64 g/mol
InChI Key: PMBVVTYFMYCHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058300B2

Procedure details

To a solution of 2-chloro-cyclohex-1-enecarbaldehyde (13.6 mmol) in THF at 0° C. was added methyl magnesium bromide (3M in THF; 5.4 mL, 16.32 mmol). The reaction was stirred under N2 for 1 hour, and then iPrOH (2 mL) was added. The mixture was concentrated, and the residue was diluted with 1N aqueous HCl and extracted with EtOAc. The combined organic layers were washed with saturated aqueous NH4Cl, dried over MgSO4, filtered, and concentrated, and the crude material was purified by silica gel chromatography to give the title compound.
Quantity
13.6 mmol
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]=1[CH:8]=[O:9].[CH3:10][Mg]Br.CC(O)C>C1COCC1>[Cl:1][C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]=1[CH:8]([OH:9])[CH3:10]

Inputs

Step One
Name
Quantity
13.6 mmol
Type
reactant
Smiles
ClC1=C(CCCC1)C=O
Name
Quantity
5.4 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under N2 for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
the residue was diluted with 1N aqueous HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous NH4Cl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the crude material was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(CCCC1)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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